3-(2,4-Dimethylphenyl)-2-methylbenzoic acid
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Overview
Description
3-(2,4-Dimethylphenyl)-2-methylbenzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of two methyl groups attached to the phenyl ring and a carboxylic acid group attached to the benzoic acid moiety
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different types of disorders .
Mode of Action
It is suggested that boron-catalyzed reactions, such as amidation, may be involved . In these reactions, boron-nitrogen interactions are proposed to occur, which could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a wide range of biochemical pathways . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that indole derivatives can have a wide range of biological effects, depending on their specific structures and the receptors they interact with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can be more efficient in terms of time and resource utilization. The use of automated systems and advanced catalysts can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(2,4-Dimethylphenyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzoic acid: Lacks the additional methyl group on the phenyl ring.
3-Methylbenzoic acid: Lacks the dimethyl substitution on the phenyl ring.
2,4,6-Trimethylbenzoic acid: Has an additional methyl group compared to 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and interaction with biological targets. The presence of both the carboxylic acid group and the dimethyl-substituted phenyl ring provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-2-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-7-8-13(11(2)9-10)14-5-4-6-15(12(14)3)16(17)18/h4-9H,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBESNFBLRRAOJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688994 |
Source
|
Record name | 2,2',4'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10688994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261971-09-8 |
Source
|
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2,2′,4′-trimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261971-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',4'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10688994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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